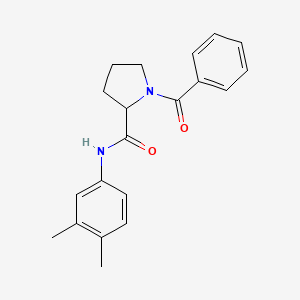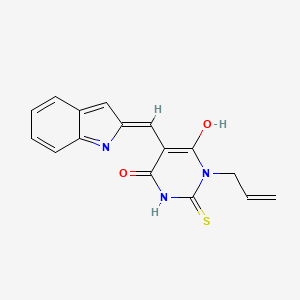![molecular formula C18H18O7 B6054159 4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one is a chemical compound with various scientific research applications. It is commonly referred to as TMA-2 and belongs to the class of phenethylamines.
Mécanisme D'action
TMA-2 acts as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. TMA-2's partial agonist activity at this receptor is thought to contribute to its anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
TMA-2 has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. TMA-2's modulation of these neurotransmitters and BDNF is thought to contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2's anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for preclinical and clinical studies. However, its partial agonist activity at the serotonin 5-HT2A receptor may also contribute to potential side effects such as hallucinations and altered perception. Therefore, careful consideration must be given to the dosage and administration of TMA-2 in lab experiments.
Orientations Futures
There are several potential future directions for the study of TMA-2. One area of research is the development of novel TMA-2 analogs with improved therapeutic properties and reduced side effects. Another area of research is the investigation of TMA-2's potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate TMA-2's mechanism of action and its effects on various neurotransmitters and signaling pathways.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction between 2,4,5-trimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride. The resulting product is then subjected to reductive amination with methylamine to yield TMA-2.
Applications De Recherche Scientifique
TMA-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. TMA-2 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-10-7-13(20)17(18(21)25-10)12(19)6-5-11-8-15(23-3)16(24-4)9-14(11)22-2/h5-9,20H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDFJLZQOKTMZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)


![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)
